molecular formula C9H12N2O3 B8708073 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid

1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B8708073
M. Wt: 196.20 g/mol
InChI Key: QBXCKTKKIYCBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

1-(oxan-2-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-14-8/h5-6,8H,1-4H2,(H,12,13)

InChI Key

QBXCKTKKIYCBQR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 1H-pyrazole-4-carboxylic acid (50 g, 446 mmol) in 500 mL of DMF are added para-toluenesulfonic acid (8.48 g, 44 mmol) and DHP (132 mL, 1561 mmol). The reaction medium turns yellow and then black after stirring at room temperature for 20 hours. The reaction mixture is poured into saturated aqueous NaHCO3 solution and extracted with EtOAc. The aqueous phase is acidified to pH 3 by adding 6M hydrochloric acid solution. The precipitate formed is filtered off and washed with water and then dried under vacuum at 50° C. to give 61.2 g of a white powder (yield: 70%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
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solvent
Reaction Step One
Quantity
8.48 g
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reactant
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Quantity
132 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

To 1.00 g (7.14 mmol) ethyl 4-pyrazolecarboxylate and 0.98 mL (10.7 mml) 3,4-dihydro-2H-pyran an 20 mL THF are added 0.94 mL (12.1 mmol) TFA and the reaction mixture is stirred at 80° C. over night. Afterwards the reaction mixture is diluted with DCM and charged with aq. NaHCO3 solution. The layers are separated and the org. layer is dried over MgSO4, filtered and the solvent is removed in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
Quantity
0.94 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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